molecular formula C33H31ClN2O4 B10823503 PD-1/PD-L1-IN-NP19

PD-1/PD-L1-IN-NP19

Cat. No.: B10823503
M. Wt: 555.1 g/mol
InChI Key: YZPKZNFXWGTUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-1/PD-L1-IN-NP19 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-NP19 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-NP19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

PD-1/PD-L1-IN-NP19 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-NP19 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, allowing the immune system to mount a more effective response against tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the recruitment of phosphatases like SHP-2, which dephosphorylate key signaling molecules, leading to the suppression of T cell activation .

Comparison with Similar Compounds

PD-1/PD-L1-IN-NP19 is unique in its high specificity and potency for inhibiting the PD-1/PD-L1 interaction. Similar compounds include:

This compound stands out due to its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies .

Properties

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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